Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
Brand Name:
Vulcanchem
CAS No.:
160518-43-4
VCID:
VC20912394
InChI:
InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H
SMILES:
C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl
Molecular Formula:
C11H10BrClN2OS
Molecular Weight:
333.63 g/mol
Phenol, 4-bromo-2-(5,6-dihydroimidazo(2,1-b)thiazol-3-yl)-, monohydrochloride
CAS No.: 160518-43-4
Cat. No.: VC20912394
Molecular Formula: C11H10BrClN2OS
Molecular Weight: 333.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160518-43-4 |
|---|---|
| Molecular Formula | C11H10BrClN2OS |
| Molecular Weight | 333.63 g/mol |
| IUPAC Name | 4-bromo-2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)phenol;hydrochloride |
| Standard InChI | InChI=1S/C11H9BrN2OS.ClH/c12-7-1-2-10(15)8(5-7)9-6-16-11-13-3-4-14(9)11;/h1-2,5-6,15H,3-4H2;1H |
| Standard InChI Key | TXRHDKCVBACQFW-UHFFFAOYSA-N |
| SMILES | C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.Cl |
| Canonical SMILES | [H+].C1CN2C(=CSC2=N1)C3=C(C=CC(=C3)Br)O.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator